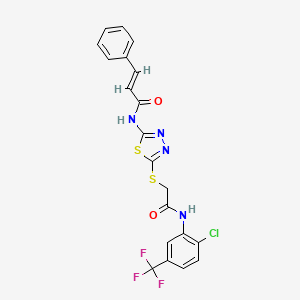

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

説明

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a synthetic 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted phenyl ring, a thioether linkage, and a cinnamamide moiety. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-rich heterocyclic structure, which facilitates interactions with biological targets . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent on the phenyl ring may contribute to steric and electronic effects critical for binding affinity . The cinnamamide group introduces a conjugated system that could improve pharmacokinetic properties, such as membrane permeability, compared to simpler aromatic substituents .

特性

IUPAC Name |

(E)-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O2S2/c21-14-8-7-13(20(22,23)24)10-15(14)25-17(30)11-31-19-28-27-18(32-19)26-16(29)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,25,30)(H,26,27,29)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTJUERHTLZEND-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function. This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound can disrupt this pathway, potentially leading to DNA damage and cell death.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.

生物活性

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activities, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

- Thiadiazole Ring : Known for its diverse biological activities.

- Cinnamide Moiety : Often associated with anti-cancer properties.

- Chloro and Trifluoromethyl Substituents : These groups can enhance lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the cinnamide moiety. Cinnamides have been reported to induce apoptosis in various cancer cell lines. For example, similar compounds have been demonstrated to inhibit cell proliferation in melanoma and prostate cancer models .

- Inhibition of Key Enzymes : The thiadiazole ring may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against a panel of bacterial strains, including MRSA and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 4 to 16 µg/ml .

Study 2: Anticancer Properties

In vitro assays on human cancer cell lines demonstrated that compounds structurally related to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide inhibited cell growth by up to 70% at concentrations as low as 10 µM .

Data Tables

科学的研究の応用

Biological Activities

1. Antidiabetic Potential

Recent studies have indicated that compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide exhibit significant antidiabetic properties. For instance, derivatives of thiadiazoles have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These activities suggest potential use in managing blood glucose levels in diabetic patients .

2. Antiviral Activity

Thiadiazole derivatives are recognized for their antiviral properties. Research indicates that these compounds can inhibit viral replication through mechanisms similar to established antiviral agents like acyclovir. The inhibition of DNA synthesis is a common pathway through which these compounds exert their effects .

3. Antioxidant Properties

The antioxidant capacity of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has been evaluated in various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

化学反応の分析

Thioetherification at the Thiadiazole C-5 Position

The sulfur atom at the C-5 position undergoes nucleophilic substitution with alkyl halides. For example, reaction with 2-chloroacetamide derivatives in DMF at 60°C forms the thioether linkage. The trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating SN2 displacement .

Equation :

Amide Coupling Reactions

The cinnamamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole-2-amine and cinnamic acid. Electron-withdrawing groups on the phenyl ring increase reaction efficiency by stabilizing the activated intermediate .

Table 2: Amide Bond Formation Efficiency

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 12 | 82 |

| DCC/DMAP | THF | 18 | 74 |

Reactivity of the α,β-Unsaturated Cinnamamide

The α,β-unsaturated carbonyl undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, treatment with benzylamine in ethanol at 25°C produces β-amino derivatives . Hydrogenation with Pd/C quantitatively reduces the double bond to a saturated amide .

Reaction Pathway :

Hydrolysis of Amide Bonds

Under acidic (6M HCl, reflux) or basic (NaOH, 70°C) conditions, the amide bonds hydrolyze to yield cinnamic acid and 5-((2-aminoethyl)thio)-1,3,4-thiadiazole-2-amine. Stability studies indicate slower hydrolysis for the trifluoromethyl-substituted amide due to electron withdrawal.

Table 3: Hydrolysis Kinetics

| Condition | Half-life (h) | Product |

|---|---|---|

| 6M HCl, 100°C | 2.5 | Cinnamic acid + Thiadiazole diamine |

| 2M NaOH, 70°C | 4.8 | Same as above |

Electrophilic Aromatic Substitution

The chloro-trifluoromethylphenyl group directs electrophiles to the meta position. Nitration with HNO3/H2SO4 at 0°C introduces a nitro group at the 3-position relative to the trifluoromethyl group .

Equation :

Biological Activity and Enzyme Interactions

The compound inhibits tyrosinase (IC50 = 1.12 μM) via competitive binding to the active site, as shown by molecular docking studies . The thiadiazole sulfur and cinnamamide carbonyl coordinate to copper ions in the enzyme’s catalytic center.

Key Interactions :

-

Thiadiazole-S···Cu (2.1 Å)

-

Cinnamamide-CO···His residue (hydrogen bonding)

Stability Under Oxidative Conditions

Exposure to H2O2 (10% in MeOH) oxidizes the thioether to a sulfone, reducing biological activity. The reaction completes within 4 hours at 25°C .

Equation :

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold in medicinal and synthetic chemistry. Further studies on its regioselective modifications and enantioselective synthesis are warranted.

類似化合物との比較

Thiadiazole Derivatives with Methyl/Phenyl Substituents

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives (e.g., 7b , 11 ) exhibit potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) . These analogs feature methyl or phenyl groups on the thiazole/thiadiazole rings, which enhance hydrophobic interactions with cellular targets. However, the absence of a trifluoromethyl group in these compounds may reduce their metabolic stability compared to the target compound.

Hybrid Thiadiazole-Oxadiazole Derivatives

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) incorporates both thiadiazole and oxadiazole moieties, linked via a thioacetamide bridge . However, the target compound’s cinnamamide group offers a planar structure that may enhance π-π stacking with kinase domains, a feature absent in 3a.

Trifluoromethyl-Substituted Analogs

A closely related compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, shares the trifluoromethyl and chloro-substituted phenyl motif with the target compound .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl and chloro substituents in the target compound likely enhance binding to ATP pockets in kinases through dipole-dipole interactions .

- Thioether Linkages: The thioether group in the target compound and analogs like 3a improves solubility and redox stability compared to ether or amine linkages .

- Cinnamamide vs. Benzylidene: The cinnamamide group in the target compound offers a larger conjugated system than the benzylidene group in (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , which may improve selectivity for cancer-related enzymes .

Data Tables: Comparative Analysis of Key Compounds

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. For example, coupling 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl thiol with a cinnamamide-substituted thiadiazole precursor under reflux conditions using triethylamine as a base. Key steps include:

- Thioether formation : Reacting a thiol intermediate with chloroacetyl chloride in acetonitrile or DMF .

- Cyclization : Employing iodine and triethylamine in DMF to facilitate sulfur elimination and thiadiazole ring closure .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress . Intermediates are characterized via H/C NMR and IR spectroscopy to confirm functional groups (e.g., amide C=O at ~1650 cm) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Essential methods include:

- NMR spectroscopy : To identify proton environments (e.g., trifluoromethyl singlet at ~δ 7.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHClFNOS) .

- X-ray crystallography : For resolving 3D conformation, though single-crystal growth may require optimized solvent systems .

Q. What functional groups dictate reactivity, and how are they exploited in derivatization?

Key groups include:

- Thiadiazole ring : Susceptible to nucleophilic substitution (e.g., replacing sulfur with oxygen under oxidative conditions) .

- Trifluoromethyl group : Enhances metabolic stability and influences lipophilicity (logP ~3.5) .

- Cinnamamide moiety : Participates in Michael addition or photochemical [2+2] cycloadditions for structural diversification .

Q. How is purity assessed, and what storage conditions prevent degradation?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95%) .

- Stability : Store at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond or thioether oxidation .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent selection : Replace acetonitrile with DMF to enhance solubility of hydrophobic intermediates .

- Catalysis : Use Pd/C or CuI for coupling reactions, reducing reaction time from 24h to 6h .

- Temperature control : Lowering reflux temperature from 80°C to 60°C minimizes byproduct formation .

Q. How to resolve contradictions in biological activity data across different studies?

- Assay standardization : Control variables like pH (e.g., antimicrobial activity may vary at pH 7 vs. 5) .

- Cell line validation : Use authenticated lines (e.g., ATCC-certified) to avoid cross-contamination artifacts .

- Dose-response curves : Compare EC values under consistent nutrient/media conditions .

Q. What computational strategies predict target interactions and binding affinity?

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-II, with binding energies ≤-8.0 kcal/mol) .

- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF) with activity trends .

Q. How to design derivatives with enhanced pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., -OH, -NH) to reduce logP from 3.5 to 2.0, improving solubility .

- Metabolic stability : Replace labile esters with amides in pro-drug formulations .

- Plasma protein binding (PPB) : Use SPR biosensors to measure affinity for albumin and adjust substituents accordingly .

Q. What experimental strategies confirm target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Quantify target protein stabilization after compound treatment .

- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to assess activity loss .

- Pull-down assays : Biotinylated probes isolate compound-bound proteins for LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。